1-Chlorooctane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER; SLIGHTLY SOLUBLE IN CARBON TETRACHLORIDE

SOL IN MOST ORG SOLVENTS

Canonical SMILES

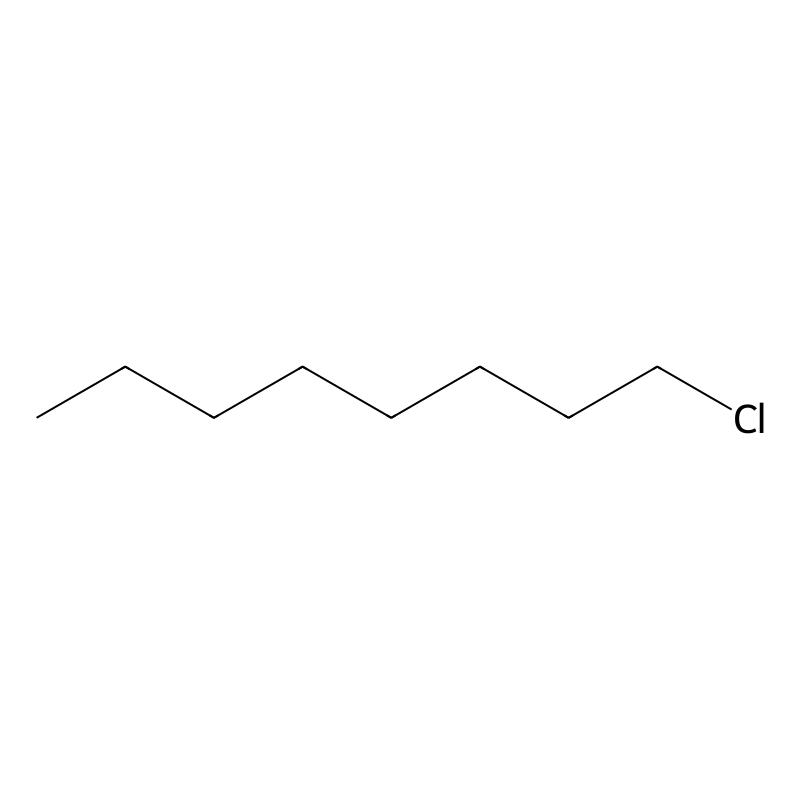

1-Chlorooctane is an organic compound with the molecular formula . It is classified as a primary alkyl halide, where the chlorine atom is attached to the first carbon of the octane chain. This compound is a colorless liquid at room temperature and has a boiling point of approximately 182-186 °C. The compound is known for its hydrophobic nature, making it insoluble in water but soluble in organic solvents. Its structure can be represented as follows:

textCl |H3C-CH2-CH2-CH2-CH2-CH2-CH2-CH3

1-Chlorooctane is primarily utilized in various

1-Chlorooctane is a flammable liquid with a moderate flash point. It is considered harmful if swallowed or inhaled and can cause skin and eye irritation. Exposure to high concentrations can cause central nervous system depression.

a) Thermodynamic Studies:

One research area has employed 1-Chlorooctane in determining the excess molar enthalpies of binary mixtures. These studies involve measuring the heat released or absorbed when two liquids are mixed to understand their interactions at the molecular level. 1-Chlorooctane was used alongside 2-alkanones (ketones with a two-carbon chain) to analyze their mixing behavior. Source: Sigma-Aldrich product page for 1-Chlorooctane:

- Nucleophilic Substitution Reactions: In these reactions, nucleophiles such as hydroxide ions or alkoxides can replace the chlorine atom. For example, when reacted with sodium hydroxide, it can produce octanol:

- Elimination Reactions: Under certain conditions, 1-chlorooctane can undergo elimination reactions to form alkenes. For instance, treatment with a strong base may lead to the formation of octene:

These reactions highlight its utility in organic synthesis and industrial applications .

1-Chlorooctane can be synthesized through several methods:

- Direct Chlorination of Octane: This method involves the reaction of octane with chlorine gas under UV light, leading to chlorination at various positions along the carbon chain.

- Reaction of n-Octanol with Hydrogen Chloride: A more specific method involves treating n-octanol with hydrogen chloride gas. This method typically yields high purity products and is favored for industrial applications due to its efficiency .

- Using Phosgene: Although effective, this method poses significant safety risks due to the toxicity of phosgene gas and is less commonly employed in practice .

Studies on the interactions of 1-chlorooctane primarily focus on its reactivity with nucleophiles and electrophiles. Its reactions with various nucleophiles have been characterized, showing that it readily undergoes substitution reactions under mild conditions. Additionally, research into its vapor-phase reactions indicates that it can react with hydroxyl radicals, contributing to its environmental degradation .

1-Chlorooctane shares similarities with other alkyl halides but has unique characteristics that distinguish it from them.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chlorooctane | C8H17Cl | Primary alkyl halide; participates in nucleophilic substitutions. |

| 1-Chloropentane | C5H11Cl | Shorter carbon chain; used similarly but less hydrophobic. |

| 1-Bromooctane | C8H17Br | Bromine atom offers different reactivity; generally more reactive than chlorine derivatives. |

| n-Octanol | C8H18O | Alcohol counterpart; does not contain halogen; more polar than 1-chlorooctane. |

| 1-Chlorohexadecane | C16H33Cl | Longer carbon chain; similar applications but higher molecular weight affects properties. |

This comparison illustrates how 1-chlorooctane's structure influences its chemical behavior and applications, making it particularly valuable in organic synthesis and industrial chemistry .

Traditional alcohol chlorination methods often rely on phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). However, recent advances have introduced safer and more efficient alternatives for synthesizing 1-chlorooctane (C₈H₁₇Cl).

Triphosgene-Mediated Chlorination

Bis(trichloromethyl) carbonate (triphosgene) enables selective chlorination of n-octanol under mild conditions. The reaction proceeds via a two-step mechanism:

- Activation: Triphosgene reacts with n-octanol to form an intermediate chloroformate ester.

- Elimination: The ester undergoes decomposition, releasing CO₂ and yielding 1-chlorooctane.

This method avoids gaseous phosgene, reduces byproduct formation, and achieves yields exceeding 90% at 60–150°C.

Aluminum Trichloride (AlCl₃) Catalysis

AlCl₃ promotes direct chlorination of alcohols in non-polar solvents (e.g., 1,4-dioxane). The Lewis acid coordinates with the hydroxyl oxygen, facilitating nucleophilic displacement by chloride ions. Primary benzylic alcohols react efficiently (>95% conversion), though aliphatic substrates require higher temperatures.

p-Toluenesulfonyl Chloride (p-TsCl) Dehydration

p-TsCl converts alcohols to alkyl chlorides via in situ tosylate formation. This method is particularly effective for sterically unhindered aliphatic alcohols, offering a simplified workup and reduced environmental impact compared to POCl₃.

Table 1: Comparison of Chlorination Methods

| Method | Reagent | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Triphosgene | (Cl₃CO)₂CO | 60–150 | 90–95 | Phosgene-free, high selectivity |

| AlCl₃ | AlCl₃ | 70–100 | 85–95 | Low-cost, solvent versatility |

| p-TsCl | p-TsCl | 25–80 | 75–90 | Mild conditions, minimal waste |

Phase-Transfer Catalyzed Nucleophilic Substitution Mechanisms

Phase-transfer catalysis (PTC) enhances nucleophilic substitution reactions between immiscible reactants, such as 1-chlorooctane and aqueous sodium cyanide.

Mechanism

- Ion Transfer: A quaternary ammonium salt (e.g., hexadecyltributylphosphonium bromide) transports CN⁻ ions into the organic phase.

- Reaction: The cyanide ion displaces chloride from 1-chlorooctane, forming octanenitrile (C₈H₁₇CN).

- Regeneration: The catalyst returns to the aqueous phase, completing the cycle.

Key Factors Influencing Efficiency

- Catalyst Structure: Long alkyl chains (e.g., C₁₆H₃₃) improve organic-phase solubility.

- Solvent Choice: Aprotic solvents (e.g., decane) minimize side reactions.

- Temperature: Reactions proceed rapidly at 80–100°C, achieving >99% conversion in 2 hours.

Equation:

$$ \text{C}8\text{H}{17}\text{Cl} + \text{NaCN} \xrightarrow{\text{PTC}} \text{C}8\text{H}{17}\text{CN} + \text{NaCl} $$

Metal-Mediated Dechlorination Pathways for Functional Group Interconversion

Zirconocene-Catalyzed Radical Generation

Zirconocene(III) complexes cleave C–Cl bonds in 1-chlorooctane under photoredox conditions. The mechanism involves:

- Single-Electron Transfer (SET): Zirconocene reduces the alkyl chloride, forming a radical intermediate.

- Functionalization: The radical reacts with H-atom donors (e.g., 1,4-cyclohexadiene) or electrophiles, yielding alkanes or cross-coupled products.

Iron-Catalyzed Borylation/Silylation

Iron complexes (e.g., FeCl₂/ligand systems) mediate C–Cl bond activation, enabling:

- Borylation: Reaction with bis(pinacolato)diboron (B₂pin₂) produces alkylboronic esters.

- Silylation: Reaction with hydrosilanes yields alkylsilanes.

Table 2: Metal-Catalyzed Dechlorination Applications

| Metal Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|

| Zirconocene | 1-Chlorooctane | Octane | 85–92 |

| Iron | 1-Chlorooctane | Octylboronic ester | 78–88 |

Mechanistic Insights

- Exergonic C–Cl Cleavage: Strong metal–chloride bonds (e.g., Zr–Cl) lower activation energy.

- Radical Stability: Tertiary alkyl radicals form more readily than primary counterparts, influencing selectivity.

Fundamental Principles of Phase Transfer Catalysis

Phase transfer catalysis utilizing quaternary ammonium salts represents one of the most significant advances in facilitating 1-chlorooctane transformations under mild conditions. The mechanism involves the transfer of reactive anions from an aqueous phase to an organic phase where the alkyl halide resides, thereby circumventing the inherent insolubility challenges that plague traditional biphasic systems.

The fundamental principle underlying this catalytic framework involves the formation of lipophilic ion pairs between the quaternary ammonium cation and the nucleophilic anion. When sodium cyanide reacts with 1-chlorooctane in the absence of a phase transfer catalyst, the reaction proceeds extremely slowly due to the poor interfacial contact between the aqueous sodium cyanide and the organic 1-chlorooctane. However, the addition of catalytic amounts of tetrabutylammonium bromide or tetrahexylammonium chloride dramatically accelerates the reaction, achieving near-quantitative conversions within 2-3 hours.

Mechanistic Pathways and Catalytic Cycles

The catalytic cycle for quaternary ammonium salt-mediated 1-chlorooctane transformations proceeds through a well-defined sequence of steps. Initially, the quaternary ammonium salt partitions between the aqueous and organic phases, with the distribution governed by the hydrophobic character of the alkyl substituents on the nitrogen center. In the aqueous phase, anion exchange occurs between the original counterion and the nucleophilic anion, forming a new ion pair complex.

The critical step involves the migration of this ion pair complex to the organic phase, where the anion exhibits enhanced nucleophilicity due to the reduced solvation and the presence of the bulky quaternary ammonium cation. This "naked anion" concept, while not entirely accurate, describes the significantly increased reactivity observed in the organic phase. The nucleophilic substitution reaction then proceeds via an SN2 mechanism, displacing the chloride and forming the desired product. The quaternary ammonium chloride formed migrates back to the aqueous phase, where it can undergo another cycle of anion exchange.

Structure-Activity Relationships

The efficiency of quaternary ammonium salts in catalyzing 1-chlorooctane transformations depends critically on their structural characteristics. The C-number parameter, representing the total number of carbon atoms in the four alkyl chains, directly influences the lipophilicity and phase distribution of the catalyst. For optimal performance in 1-chlorooctane transformations, C-numbers in the range of 16-32 typically provide the best balance between organic phase solubility and aqueous phase miscibility.

The q-value parameter, calculated as the sum of reciprocals of carbon numbers in each alkyl chain, becomes particularly important when the rate-determining step involves mass transfer rather than the organic phase reaction. For tetrabutylammonium bromide, the q-value of 1.75 positions it within the optimal range for efficient phase transfer catalysis of 1-chlorooctane.

Experimental studies have demonstrated that tetrabutylammonium bromide exhibits superior catalytic performance compared to other quaternary ammonium salts in 1-chlorooctane cyanation reactions. The reaction achieves 82% conversion with a turnover number of 47 within minutes, representing a significant improvement over traditional biphasic systems. This enhanced performance stems from the optimal balance between the hydrophobic butyl groups that promote organic phase solubility and the sufficient hydrophilicity to maintain aqueous phase activity.

Anion Activation Mechanisms

The activation of anions by quaternary ammonium salts involves multiple non-covalent interactions that collectively enhance nucleophilicity. Recent crystallographic and spectroscopic studies have revealed that the interaction between quaternary ammonium cations and anions occurs through directional hydrogen bonding interactions involving the N-C-H protons rather than purely electrostatic interactions.

Single-crystal X-ray diffraction analysis of quaternary ammonium salt-anion complexes shows that the N-C-H protons participate in cooperative hydrogen bonding with the anion, with bond lengths typically ranging from 2.2 to 2.4 Å. These interactions stabilize the ion pair complex while simultaneously activating the anion toward nucleophilic attack. The directional nature of these interactions explains the observed stereoselectivity in asymmetric phase transfer catalysis applications.

The solvent environment plays a crucial role in anion activation mechanisms. In low-polarity organic solvents, the quaternary ammonium-anion ion pairs remain tightly associated, leading to reduced anion reactivity. However, in moderately polar solvents such as chlorobenzene or toluene, the ion pairs exhibit optimal dissociation characteristics that balance anion availability with catalyst stability.

Kinetic and Thermodynamic Considerations

Kinetic studies of quaternary ammonium salt-catalyzed 1-chlorooctane transformations reveal complex rate dependencies that reflect the multiphase nature of the catalytic system. The reaction typically exhibits first-order dependence on 1-chlorooctane concentration and zero-order dependence on catalyst concentration at low catalyst loadings, indicating that the organic phase reaction is rate-limiting.

At higher catalyst concentrations, the kinetics become more complex due to the formation of inverse micelles and other aggregate structures that can both facilitate and inhibit the reaction. The optimal catalyst concentration for 1-chlorooctane transformations typically ranges from 0.1 to 1.0 mole percent, depending on the specific quaternary ammonium salt and reaction conditions.

Temperature effects on the catalytic system are multifaceted, influencing both the phase distribution of the catalyst and the intrinsic reaction rates. Higher temperatures generally favor increased reaction rates but may also lead to catalyst degradation and competing elimination reactions. The optimal temperature range for most quaternary ammonium salt-catalyzed 1-chlorooctane transformations is 80-120°C.

The thermodynamic stability of the quaternary ammonium-anion ion pairs determines the overall efficiency of the catalytic system. More stable ion pairs provide better phase transfer capabilities but may exhibit reduced anion reactivity. This balance is particularly important for 1-chlorooctane transformations, where the relatively weak nucleophilicity of the substrate requires highly activated anions.

Substrate Scope and Functional Group Compatibility

Quaternary ammonium salt catalysis exhibits remarkable substrate scope in 1-chlorooctane transformations, accommodating a wide range of nucleophiles including cyanide, acetate, azide, and various carbanionic species. The catalyst system demonstrates excellent functional group tolerance, with minimal interference from ester, ether, and aromatic functionalities commonly present in synthetic intermediates.

The reaction proceeds efficiently with both primary and secondary alkyl halides, although tertiary halides typically undergo competing elimination reactions. The presence of β-hydrogen atoms in the substrate can lead to competing E2 elimination pathways, particularly at elevated temperatures or in the presence of strong bases.

Stereochemical considerations become important when chiral quaternary ammonium salts are employed. Cinchona alkaloid-derived catalysts have demonstrated excellent enantioselectivity in asymmetric phase transfer reactions, with enantiomeric excesses exceeding 90% for appropriately designed substrates.

Catalyst Recovery and Recyclability

The economic viability of quaternary ammonium salt catalysis depends significantly on catalyst recovery and recyclability. The biphasic nature of the system facilitates catalyst separation, with the quaternary ammonium salt typically remaining in the aqueous phase after product extraction. However, some catalyst degradation occurs over multiple cycles, particularly under strongly basic conditions.

Several strategies have been developed to improve catalyst longevity and recovery. The use of polymer-supported quaternary ammonium salts enables facile catalyst separation while maintaining catalytic activity. Additionally, the development of thermomorphic solvent systems allows for homogeneous catalysis followed by phase separation upon cooling, combining the advantages of homogeneous and heterogeneous catalysis.

The environmental impact of quaternary ammonium salt catalysis is generally favorable compared to traditional methods, as it eliminates the need for large quantities of organic solvents and enables the use of environmentally benign aqueous phases. The catalyst loading requirements are typically low, further reducing the environmental footprint of the process.

Crown Ether-Mediated Ion Pair Dissociation Dynamics

Fundamental Principles of Crown Ether Catalysis

Crown ethers represent a distinctive class of macrocyclic catalysts that facilitate 1-chlorooctane transformations through the selective complexation of metal cations, thereby liberating the associated anions for nucleophilic attack. The crown ether framework provides a preorganized cavity that can accommodate specific metal cations with high selectivity, fundamentally altering the reactivity profile of the ion pair.

The catalytic mechanism involves the formation of a thermodynamically stable crown ether-metal cation complex, which effectively sequesters the metal cation within the macrocyclic cavity. This complexation dramatically reduces the cation-anion interaction strength, generating highly reactive "naked" anions that exhibit enhanced nucleophilicity toward 1-chlorooctane.

The cavity size of the crown ether determines the selectivity for different metal cations. For example, 18-crown-6 exhibits exceptional selectivity for potassium ions with a binding constant of 10⁶ M⁻¹ in methanol, while showing much weaker binding for sodium and cesium ions. This size-selective complexation enables the development of highly selective catalytic systems for specific metal salt combinations.

Ion Pair Dissociation Mechanisms

The ion pair dissociation process mediated by crown ethers involves a complex interplay of thermodynamic and kinetic factors. The initial step involves the coordination of the metal cation to the oxygen atoms of the crown ether, forming a stable chelate complex. This coordination is driven by favorable ion-dipole interactions between the cation and the electron-rich oxygen atoms.

The formation of the crown ether-metal cation complex significantly reduces the electrostatic attraction between the cation and anion, effectively increasing the dissociation constant of the ion pair. In organic solvents of low polarity, this dissociation can increase the concentration of free anions by several orders of magnitude compared to the uncomplexed salt.

The dissociation dynamics are influenced by the solvent environment, with more polar solvents generally facilitating greater ion pair dissociation. However, highly polar solvents can also compete with the crown ether for cation coordination, reducing the overall effectiveness of the catalytic system. The optimal solvent systems for crown ether-mediated 1-chlorooctane transformations typically involve moderately polar organic solvents such as acetonitrile or DMF.

Thermodynamic Aspects of Cation-Crown Ether Interactions

The thermodynamic stability of crown ether-metal cation complexes depends on multiple factors including cavity size, cation radius, and the number of coordinating oxygen atoms. The binding affinity follows the principle of complementarity, where the optimal binding occurs when the cation radius closely matches the crown ether cavity size.

For 18-crown-6, the cavity diameter of approximately 2.6-3.2 Å provides an optimal fit for potassium ions (ionic radius 1.38 Å), resulting in high binding constants. The binding process involves a favorable enthalpy change due to the formation of multiple ion-dipole interactions, partially offset by an unfavorable entropy change due to the ordering of the flexible crown ether ring.

The substituent effects on crown ether binding affinity have been extensively studied, with electron-donating substituents generally increasing the binding strength by enhancing the electron density on the oxygen atoms. Conversely, electron-withdrawing substituents reduce the binding affinity by decreasing the nucleophilicity of the coordinating oxygen atoms.

Kinetic Considerations in Crown Ether Catalysis

The kinetics of crown ether-mediated 1-chlorooctane transformations exhibit complex dependencies on multiple parameters including crown ether concentration, metal salt concentration, and solvent polarity. The reaction typically follows first-order kinetics with respect to both 1-chlorooctane and crown ether concentrations, indicating that the formation of the catalytically active crown ether-metal cation complex is not rate-limiting.

The rate-determining step in most crown ether-catalyzed reactions involves the nucleophilic attack of the liberated anion on the 1-chlorooctane substrate. The enhanced nucleophilicity of the anion results from the reduced ion pairing with the complexed metal cation, leading to significantly increased reaction rates compared to uncatalyzed systems.

Temperature effects on crown ether catalysis are generally moderate, with most reactions proceeding efficiently at temperatures ranging from room temperature to 100°C. The temperature dependence reflects the balance between increased reaction rates and potential catalyst degradation at elevated temperatures.

Selectivity and Stereochemical Aspects

Crown ether-mediated catalysis offers unique opportunities for achieving high selectivity in 1-chlorooctane transformations. The size-selective binding of metal cations enables the development of catalytic systems that are selective for specific metal salts, allowing for the fine-tuning of reaction conditions to achieve optimal selectivity.

The conformational flexibility of crown ethers plays a crucial role in their catalytic behavior. Upon cation binding, the crown ether undergoes significant conformational changes to optimize the cation-oxygen interactions. These conformational changes can influence the reactivity and selectivity of the associated anion.

Chiral crown ethers have been developed for asymmetric catalysis applications, although their use in 1-chlorooctane transformations remains limited. The incorporation of chiral elements into the crown ether framework can induce enantioselectivity in reactions involving prochiral substrates or nucleophiles.

Solvent Effects and Phase Behavior

The solvent environment profoundly influences the effectiveness of crown ether catalysis in 1-chlorooctane transformations. The solvent affects both the crown ether-cation binding equilibrium and the reactivity of the liberated anion. In highly polar solvents, the enhanced solvation of ions can compete with crown ether binding, reducing the catalytic efficiency.

The development of fluorous crown ethers has enabled the use of perfluorinated solvents, which provide unique advantages including chemical inertness, thermal stability, and facile catalyst recovery. These fluorous crown ethers maintain high catalytic activity while enabling efficient catalyst separation through fluorous-organic liquid-liquid extraction.

The phase behavior of crown ether-catalyzed systems can be modulated through careful selection of solvent systems. The use of thermomorphic solvents enables homogeneous catalysis at elevated temperatures followed by phase separation upon cooling, facilitating both high catalytic activity and efficient catalyst recovery.

Mechanistic Insights from Computational Studies

Computational studies have provided valuable insights into the mechanistic details of crown ether-mediated ion pair dissociation. Density functional theory calculations reveal that the binding of metal cations to crown ethers involves significant charge transfer from the cation to the oxygen atoms, resulting in partial oxidation of the metal and reduction of the crown ether.

The calculated binding energies for various crown ether-metal cation complexes correlate well with experimental binding constants, validating the computational approach. These calculations also reveal the importance of conformational flexibility in achieving optimal cation binding, with the crown ether adopting different conformations to accommodate cations of different sizes.

Molecular dynamics simulations have elucidated the dynamic behavior of crown ether-metal cation complexes in solution, revealing rapid exchange between different binding conformations. These studies demonstrate that the apparent selectivity of crown ethers results from differences in the residence times of different cations rather than exclusive binding.

Synthetic Applications and Substrate Scope

Crown ether-mediated catalysis has found extensive applications in 1-chlorooctane transformations, particularly in reactions involving potassium salts. The enhanced nucleophilicity of the liberated anions enables reactions that would otherwise require harsh conditions or exotic reagents.

The substrate scope of crown ether-catalyzed reactions encompasses a wide range of nucleophiles including fluoride, cyanide, acetate, and various carbanionic species. The catalyst system demonstrates excellent functional group tolerance, with minimal interference from common organic functionalities.

The use of crown ethers in 1-chlorooctane transformations has enabled the development of environmentally benign synthetic methods that avoid the use of toxic or expensive reagents. The ability to use potassium salts as nucleophile sources represents a significant advantage over traditional methods that require more exotic or hazardous reagents.

Transition Metal Complexes in Carbon-Chlorine Bond Activation Processes

Fundamental Principles of Transition Metal-Catalyzed C-Cl Bond Activation

Transition metal-catalyzed carbon-chlorine bond activation represents the most sophisticated and mechanistically diverse approach to 1-chlorooctane transformations. The process involves the direct interaction between the metal center and the C-Cl bond, leading to oxidative addition and the formation of metal-alkyl and metal-chloride bonds. This fundamental transformation enables a wide range of subsequent reactions including cross-coupling, carbonylation, and hydrogen transfer processes.

The success of transition metal catalysis in C-Cl bond activation depends on the electronic and steric properties of the metal center, which must be capable of undergoing oxidative addition while maintaining sufficient stability for catalytic turnover. The metal center must possess accessible coordination sites and appropriate d-electron configuration to facilitate the two-electron oxidative addition process.

The strength of the C-Cl bond in 1-chlorooctane (approximately 81 kcal/mol) presents a significant challenge for transition metal activation compared to the weaker C-I bonds typically employed in cross-coupling reactions. However, the development of electron-rich metal complexes with appropriate ligand environments has enabled efficient activation of these stronger bonds under mild conditions.

Palladium-Catalyzed C-Cl Bond Activation Mechanisms

Palladium complexes represent the most extensively studied catalysts for C-Cl bond activation in 1-chlorooctane transformations. The mechanism typically involves the oxidative addition of the C-Cl bond to a palladium(0) center, forming a palladium(II) alkyl chloride complex. This process can proceed through either concerted or stepwise pathways depending on the specific catalyst and reaction conditions.

The concerted pathway involves the simultaneous formation of Pd-C and Pd-Cl bonds through a three-center transition state. This mechanism is favored for electron-rich palladium complexes with bulky phosphine ligands that provide sufficient electron density at the metal center to facilitate oxidative addition. The activation barrier for this process typically ranges from 12-18 kcal/mol for optimized catalyst systems.

The stepwise pathway involves initial formation of a π-complex between the palladium center and the C-Cl bond, followed by oxidative addition through a more extended transition state. This mechanism becomes more favorable for electron-poor palladium complexes or sterically demanding substrates where the concerted pathway is disfavored.

The choice of ligands profoundly influences the efficiency of palladium-catalyzed C-Cl bond activation. Electron-rich phosphine ligands such as tricyclohexylphosphine or di-tert-butylphosphine derivatives enhance the electron density at the palladium center, facilitating oxidative addition. Conversely, electron-poor ligands such as triphenylphosphine provide insufficient activation for C-Cl bond cleavage under mild conditions.

Nickel-Catalyzed C-Cl Bond Activation Pathways

Nickel complexes offer distinct advantages in C-Cl bond activation due to their ability to undergo facile oxidation state changes and their lower cost compared to palladium catalysts. The mechanistic pathways for nickel-catalyzed C-Cl bond activation are more diverse than those observed with palladium, encompassing both two-electron and single-electron transfer processes.

The two-electron pathway involves oxidative addition of the C-Cl bond to a nickel(0) center, forming a nickel(II) alkyl chloride complex analogous to the palladium mechanism. However, nickel complexes can also undergo single-electron transfer processes that generate carbon-centered radicals, leading to different reaction pathways and products.

The single-electron transfer mechanism involves initial electron transfer from the nickel center to the C-Cl bond, generating a carbon-centered radical and a nickel(I) species. The carbon radical can then undergo various reactions including hydrogen abstraction, radical-radical coupling, or recombination with the nickel center to form the final product.

The choice between two-electron and single-electron pathways depends on the electronic properties of the nickel complex and the reaction conditions. Electron-rich nickel complexes with strong-field ligands favor two-electron pathways, while more electron-poor complexes or those with weak-field ligands tend to proceed through single-electron mechanisms.

Iron-Catalyzed C-Cl Bond Activation

Iron complexes have emerged as promising catalysts for C-Cl bond activation due to their earth-abundant nature and unique electronic properties. The development of iron pincer complexes with strong-field ligands has enabled efficient two-electron oxidative addition of both aryl and alkyl halides, including 1-chlorooctane.

The mechanism of iron-catalyzed C-Cl bond activation involves oxidative addition to a low-valent iron center, typically iron(0) or iron(I), generating an iron(II) or iron(III) alkyl chloride complex. The strong-field ligand environment is crucial for stabilizing the low-valent iron starting material and promoting two-electron chemistry over competing radical pathways.

Iron pincer complexes with nitrogen-containing ligands such as bis(imidazolylidene)pyridine frameworks have demonstrated exceptional activity in C-Cl bond activation. These complexes can activate both aryl and alkyl chlorides under mild conditions, with reaction rates comparable to or exceeding those of palladium catalysts.

The substrate scope of iron-catalyzed C-Cl bond activation includes primary, secondary, and tertiary alkyl chlorides, although substrates with accessible β-hydrogen atoms may undergo competing β-hydride elimination. The reaction tolerance and selectivity can be modulated through careful selection of the ligand framework and reaction conditions.

Rhodium-Catalyzed C-Cl Bond Activation

Rhodium complexes, particularly those containing pincer ligands, have shown exceptional activity in C-Cl bond activation and subsequent functionalization reactions. The POP-pincer framework (4,6-bis(di-tert-butylphosphino)dibenzo[b,d]furan) has proven particularly effective for activating chloroalkanes including 1-chlorooctane under mild conditions.

The mechanism of rhodium-catalyzed C-Cl bond activation involves oxidative addition of the C-Cl bond to a rhodium(I) center, forming a rhodium(III) alkyl chloride complex. The strong trans-influence of the phosphine donors in the POP-pincer ligand facilitates this process by weakening the Rh-Cl bond and promoting subsequent transformations.

Rhodium complexes demonstrate unique selectivity profiles in C-Cl bond activation, often favoring thermodynamically controlled products over kinetically controlled ones. This selectivity can be attributed to the reversible nature of many rhodium-mediated transformations, allowing for equilibration to the most stable products.

The development of rhodium-catalyzed dechlorination processes has enabled the conversion of 1-chlorooctane to octane under mild conditions using formate or hydride sources. The reaction proceeds through a catalytic cycle involving C-Cl bond activation, formate coordination, decarboxylation, and reductive elimination.

Mechanistic Insights from Computational Studies

Computational studies have provided detailed insights into the mechanistic pathways of transition metal-catalyzed C-Cl bond activation. Density functional theory calculations reveal that the activation barrier for C-Cl bond cleavage depends strongly on the electronic properties of the metal center and the nature of the supporting ligands.

The calculated activation barriers for various transition metal complexes correlate well with experimental reactivity trends, validating the computational approach. These calculations also reveal the importance of orbital overlap between the metal d-orbitals and the C-Cl σ* orbital in facilitating oxidative addition.

Molecular dynamics simulations have elucidated the dynamic behavior of transition metal complexes during C-Cl bond activation, revealing the role of conformational changes in the ligand framework. These studies demonstrate that ligand flexibility can significantly influence the activation barrier and overall reaction rate.

Structure-Activity Relationships

The efficiency of transition metal-catalyzed C-Cl bond activation depends critically on the electronic and steric properties of the metal complex. Electron-rich metal centers with strong donor ligands generally exhibit higher activity due to the enhanced nucleophilicity of the metal center toward the electrophilic C-Cl bond.

The steric environment around the metal center influences both the approach of the substrate and the stability of the resulting metal-alkyl complex. Bulky ligands can hinder substrate approach but may also stabilize the product through steric protection. The optimal ligand design requires careful balancing of these competing factors.

The nature of the supporting ligands also influences the selectivity of C-Cl bond activation. Chelating ligands such as phosphine-containing pincer frameworks provide enhanced stability and selectivity compared to monodentate ligands. The chelate effect helps maintain the integrity of the metal center throughout the catalytic cycle.

Kinetic and Thermodynamic Considerations

The kinetics of transition metal-catalyzed C-Cl bond activation typically follow first-order dependencies on both the metal catalyst and the alkyl halide substrate. The rate-determining step is usually the oxidative addition process, although subsequent steps such as reductive elimination can become rate-limiting under certain conditions.

The thermodynamic driving force for C-Cl bond activation comes from the formation of strong metal-carbon and metal-chloride bonds that more than compensate for the energy required to cleave the C-Cl bond. The overall reaction is typically exothermic by 20-40 kcal/mol, providing a substantial thermodynamic driving force.

Temperature effects on transition metal-catalyzed C-Cl bond activation are generally moderate, with most reactions proceeding efficiently at temperatures ranging from room temperature to 100°C. Higher temperatures may lead to competing side reactions or catalyst decomposition, particularly for less stable metal complexes.

The thermodynamic stability of the metal-alkyl products influences the overall efficiency of the catalytic process. More stable metal-alkyl complexes may be less reactive toward subsequent transformations, requiring careful optimization of the reaction conditions to achieve efficient catalytic turnover.

Synthetic Applications and Catalytic Scope

Transition metal-catalyzed C-Cl bond activation has enabled the development of numerous synthetic applications for 1-chlorooctane transformations. These include cross-coupling reactions with organometallic reagents, carbonylation reactions to form aldehydes or ketones, and hydrogen transfer reactions to generate the corresponding alkane.

The substrate scope of transition metal-catalyzed C-Cl bond activation encompasses a wide range of alkyl and aryl chlorides, although the reaction conditions may need to be optimized for each substrate class. Primary alkyl chlorides generally react more readily than secondary or tertiary substrates due to reduced steric hindrance.

The functional group tolerance of transition metal-catalyzed systems is generally excellent, with most common organic functionalities being compatible with the reaction conditions. However, strongly coordinating functional groups such as amines or phosphines may interfere with the catalytic process by binding to the metal center.

The development of recyclable transition metal catalysts has addressed some of the economic and environmental concerns associated with these systems. Immobilization of the metal complexes on solid supports or the use of thermomorphic solvent systems enables efficient catalyst recovery and reuse.

Comparative Analysis of Catalytic Frameworks

The three major catalytic frameworks for 1-chlorooctane transformations each offer distinct advantages and limitations. Quaternary ammonium salt catalysis provides excellent cost-effectiveness and broad substrate scope but requires biphasic reaction conditions and may suffer from catalyst degradation under harsh conditions.

Crown ether-mediated catalysis offers high selectivity and mild reaction conditions but is limited by the high cost of the crown ether catalysts and their sensitivity to moisture and competing coordination. The substrate scope is also more limited compared to other catalytic frameworks.

Transition metal-catalyzed C-Cl bond activation provides the highest reactivity and most diverse synthetic applications but is limited by the cost of precious metal catalysts and the complexity of the catalyst systems. The development of earth-abundant metal catalysts has partially addressed these limitations.

The choice of catalytic framework depends on the specific requirements of the synthetic application, including cost considerations, substrate scope, reaction conditions, and environmental factors. In many cases, a combination of these approaches may provide the optimal solution for a particular transformation.

The future development of catalytic frameworks for 1-chlorooctane transformations will likely focus on the integration of the advantages of each approach while minimizing their respective limitations. This may include the development of bifunctional catalysts that combine multiple activation modes or the use of catalyst cocktails that provide synergistic effects.

Physical Description

Color/Form

XLogP3

Boiling Point

181.5 °C @ 760 MM HG

Flash Point

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H304 (51.15%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H400 (85.06%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (52.3%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.95 mm Hg at 25 °C

Pictograms

Health Hazard;Environmental Hazard

Other CAS

111-85-3

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Octane, 1-chloro-: ACTIVE

CMPD CONTAINING THE MONO- OR DICHLOROHYDROCARBONS AS ACTIVE INGREDIENTS ARE EFFECTIVE IN CONTROLLING COCCIDIOSIS IN DOMESTIC FOWLS. THUS, 1-CHLOROOCTANE 70 AND SURFACTANTS 30 PARTS WERE MIXED TO GIVE AN EMULSION PREPN. PREPN WAS DILUTED TO 40-100-FOLD & APPLIED TO CHICKEN HOUSES.